1-Methyl-1,8-diazaspiro[4.5]decane
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Overview
Description
1-Methyl-1,8-diazaspiro[45]decane is a heterocyclic compound characterized by a spiro structure, which includes a nitrogen atom at the spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,8-diazaspiro[4.5]decane can be synthesized through a multi-step process. One common method involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
1-Methyl-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 1-Methyl-1,8-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but includes additional functional groups that confer different properties.
2,8-Diazaspiro[4.5]decane: Another related compound with a similar core structure but different substituents, leading to variations in reactivity and applications.
Uniqueness: 1-Methyl-1,8-diazaspiro[4Its versatility in undergoing various chemical reactions and its potential in diverse fields make it a compound of significant interest .
Properties
IUPAC Name |
1-methyl-1,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-2-3-9(11)4-6-10-7-5-9/h10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDXQGAXZKINFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC12CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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